醋酸曲安奈德-D6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triamcinolone Acetonide is a synthetic glucocorticoid corticosteroid with anti-inflammatory action . It is used to treat a wide variety of inflammatory conditions of organ systems and tissues . It is more commonly seen in the forms triamcinolone hexacetonide, triamcinolone acetonide, and triamcinolone diacetate .

Synthesis Analysis

The synthesis of Triamcinolone Acetonide involves the use of different inactive ingredients like polysorbate, PEG-12 glyceryl dimyristate, ethyl alcohol, citric acid, sodium citrate, BKC, and water for injection at different stages in different proportions during the manufacturing procedure . The excipients play different roles including solvent, antioxidant, solubilizer, emulsifier, antibacterial, preservative, anticoagulant, antimicrobial agent, surfactant, and buffers in the stability of the active drug .Molecular Structure Analysis

Triamcinolone Acetonide has a molecular formula of C24H31FO6 . Its average mass is 434.498 Da and its monoisotopic mass is 434.210480 Da .Chemical Reactions Analysis

In the formulation design and development of Triamcinolone Acetonide, different inactive ingredients have been used at different stages in different proportions during the manufacturing procedure . The excipients play different roles including solvent, antioxidant, solubilizer, emulsifier, antibacterial, preservative, anticoagulant, antimicrobial agent, surfactant, and buffers in the stability of the active drug .Physical and Chemical Properties Analysis

Triamcinolone Acetonide has excellent physical and chemical properties like physical appearance, pH, specific gravity, viscosity, re-suspendability, sedimentation volume . Its molecular formula is C24H31FO6 and its average mass is 434.498 Da .科学研究应用

预防良性胆道狭窄

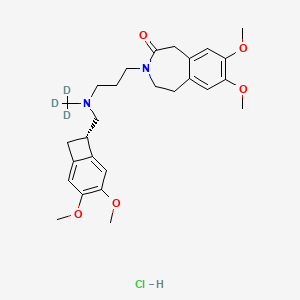

醋酸曲安奈德-D6已被用于开发一种缓释膜,以预防良性胆道狭窄(BBS),这是一种由胆道手术、胆管结石、胆管炎、外伤和其他病因引起的胆道纤维组织增生引起的疾病 {svg_1}. 该膜被发现能够在体外抑制成纤维细胞增殖,并在兔模型中抑制胆管增生,从而形成BBS {svg_2}.

对间充质干细胞的影响

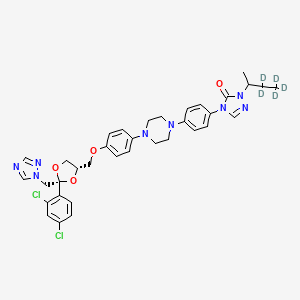

研究已经开始调查this compound对人骨髓来源的间充质干细胞(MSC)的影响 {svg_3}. 研究发现,this compound治疗诱导了MSCs的凋亡,并促进了脂肪生成,同时削弱了MSCs的软骨生成 {svg_4}.

后眼部疾病的治疗

This compound是一种中效皮质类固醇,用于治疗后眼部疾病,例如炎症、后部葡萄膜炎和糖尿病性黄斑水肿 {svg_5}.

抗炎和免疫抑制特性

This compound是一种具有抗炎和免疫抑制特性的合成糖皮质激素 {svg_6}. 它广泛用于治疗红肿、瘙痒和许多其他皮肤疾病,如瘙痒和银屑病 {svg_7}.

安全和危害

Triamcinolone Acetonide is suspected of causing cancer . It may be harmful if inhaled, absorbed through the skin, or swallowed . It can cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Triamcinolone Acetonide is used in various dosage forms to treat different systemic as well as topical diseases as per patient symptomatic conditions . Due to non-availability of this active drug in certain dosage forms in the national and international market, research work is being carried out to develop new drug product formulations .

作用机制

- Triamcinolone Acetonide-D6 is a synthetic glucocorticoid used to treat various inflammatory conditions in the body .

- Triamcinolone Acetonide-D6 affects multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

Triamcinolone Acetonide-D6 interacts with various enzymes and proteins in the body. It is primarily bound to corticosteroid-binding globulin or serum albumin . The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . The unique nature of Triamcinolone Acetonide-D6 may be due to different receptor binding, solubility differences, an extended absorption time, and a low renal clearance rate .

Cellular Effects

Triamcinolone Acetonide-D6 has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of Mesenchymal Stem Cells (MSCs) . It also modulates the inflammatory response of MSCs . In addition, it has been observed to have a long-term effect on dermatologic disease .

Molecular Mechanism

The molecular mechanism of action of Triamcinolone Acetonide-D6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to exert its effects at the molecular level, primarily through its interaction with glucocorticoid receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triamcinolone Acetonide-D6 change over time. It has been observed that the drug can sustain for more than 45 days . It also possesses higher anti-inflammatory effects compared to Triamcinolone Acetonide alone after pathological examination .

Dosage Effects in Animal Models

The effects of Triamcinolone Acetonide-D6 vary with different dosages in animal models. For instance, intracameral injection of Triamcinolone Acetonide-D6 in dogs after phacoemulsification achieved a favorable effect on controlling transient ocular hypertension and corneal edema . It should be used with consideration bearing the patient’s outcome in mind, with the intention to optimize joint recovery and homeostasis .

Metabolic Pathways

Triamcinolone Acetonide-D6 is involved in various metabolic pathways. The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . It is also known to interact with various enzymes and cofactors .

Transport and Distribution

Triamcinolone Acetonide-D6 is transported and distributed within cells and tissues. It has been observed that from 10% to 15% of the inhaled drug dose was deposited in target airway regions in a distally decreasing pattern .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Triamcinolone Acetonide-D6 involves the deuterium labeling of Triamcinolone Acetonide, which is a synthetic corticosteroid used for its anti-inflammatory properties. The labeling is achieved by introducing deuterium atoms at specific positions of the molecule.", "Starting Materials": [ "Triamcinolone Acetonide", "Deuterium oxide (D2O)", "Deuterated solvents" ], "Reaction": [ "The first step involves the deuterium labeling of the starting material, Triamcinolone Acetonide. This can be achieved by using deuterium oxide (D2O) as a solvent and deuterated solvents for the reaction.", "The labeled Triamcinolone Acetonide is then purified using chromatography techniques.", "The final step involves the conversion of the labeled compound into Triamcinolone Acetonide-D6 by adding deuterium to the acetonide group of the molecule. This can be achieved by using deuterated reagents and solvents in the reaction.", "The product, Triamcinolone Acetonide-D6, is then purified and characterized using various analytical techniques." ] } | |

CAS 编号 |

352431-33-5 |

分子式 |

C24H31FO6 |

分子量 |

440.5 g/mol |

IUPAC 名称 |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3 |

InChI 键 |

YNDXUCZADRHECN-NHJNHIJVSA-N |

手性 SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C([2H])([2H])[2H] |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

规范 SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

纯度 |

97.8% |

相关CAS编号 |

76-25-5 (unlabelled) |

同义词 |

11b,21-Dihydroxy-9a-fluoro-16,17-[[1-(methyl-d3)ethylidene-2,2,2-d3]bis(oxy)]-pregna-4,6-diene-3,20-dione |

标签 |

Triamcinolone Acetonide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。